molecular formula C25H27NO4 B2780914 rac-(4aR,8aR)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-4a-carboxylic acid CAS No. 2343963-66-4

rac-(4aR,8aR)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-4a-carboxylic acid

Cat. No.: B2780914
CAS No.: 2343963-66-4
M. Wt: 405.494
InChI Key: PHRLWMGDAIBKJD-DHLKQENFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(4aR,8aR)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-4a-carboxylic acid is a useful research compound. Its molecular formula is C25H27NO4 and its molecular weight is 405.494. The purity is usually 95%.
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Scientific Research Applications

Photolabile Protecting Groups for Carboxylic Acids

Brominated hydroxyquinoline, a photolabile protecting group for carboxylic acids, demonstrates greater efficiency and multiphoton sensitivity, indicating potential for in vivo applications due to its solubility and low fluorescence. This suggests related compounds could serve as caging groups in biological messenger studies (Fedoryak & Dore, 2002).

AMPA Receptor Antagonists

The synthesis of decahydroisoquinoline-3-carboxylic acids as excitatory amino acid (EAA) receptor antagonists highlights the relevance of quinoline derivatives in developing NMDA and AMPA receptor inhibitors. These findings underscore the therapeutic potential of such compounds in neurology (Ornstein et al., 1996).

Antibacterial Quinolone Derivatives

Research into 8-nitrofluoroquinolone models shows promising antibacterial activities, indicating the importance of quinoline derivatives in antimicrobial applications. The study details the synthesis and efficacy of these compounds against various bacterial strains (Al-Hiari et al., 2007).

Fluorescent Labeling Reagents

6-Methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, exhibits strong fluorescence and stability in a wide pH range, making it a valuable fluorophore for biomedical analysis. Its application as a fluorescent labeling reagent further demonstrates the versatility of quinolone derivatives in scientific research (Hirano et al., 2004).

Organotin(IV) Carboxylates

Organotin carboxylates based on amide carboxylic acids showcase a range of structures and characterizations, suggesting potential applications in materials science and catalysis. The diversity in molecular architecture and coordination modes highlights the compound's relevance in developing new materials and chemical processes (Xiao et al., 2013).

Properties

IUPAC Name

(4aS,8aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-4a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO4/c27-23(28)25-13-6-5-12-22(25)26(15-7-14-25)24(29)30-16-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-4,8-11,21-22H,5-7,12-16H2,(H,27,28)/t22-,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRLWMGDAIBKJD-DHLKQENFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCCN(C2C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@]2(CCCN([C@H]2C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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